molecular formula C16H22ClNO3 B8591440 Tert-butyl 3-(1-(4-chlorophenoxy)ethyl)-azetidine-1-carboxylate

Tert-butyl 3-(1-(4-chlorophenoxy)ethyl)-azetidine-1-carboxylate

Cat. No.: B8591440
M. Wt: 311.80 g/mol
InChI Key: BNLRJEKUNMYFQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(1-(4-chlorophenoxy)ethyl)-azetidine-1-carboxylate is a useful research compound. Its molecular formula is C16H22ClNO3 and its molecular weight is 311.80 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H22ClNO3

Molecular Weight

311.80 g/mol

IUPAC Name

tert-butyl 3-[1-(4-chlorophenoxy)ethyl]azetidine-1-carboxylate

InChI

InChI=1S/C16H22ClNO3/c1-11(20-14-7-5-13(17)6-8-14)12-9-18(10-12)15(19)21-16(2,3)4/h5-8,11-12H,9-10H2,1-4H3

InChI Key

BNLRJEKUNMYFQX-UHFFFAOYSA-N

Canonical SMILES

CC(C1CN(C1)C(=O)OC(C)(C)C)OC2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a flask charged with tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate (212 mg, 1.053 mmol) was added THF (6.3 mL), resin bound PPh3 (527 mg, 1.580 mmol), p-chlorophenol (104 μL, 1.053 mmol) and DEAD (250 μL, 1.580 mmol). The reaction mixture was stirred overnight at RT. The reaction mixture was filtered through cotton and dried under reduced pressure, then purified with flash chromatography ramping CH2Cl2:MeOH:NH4OH (90:10:1) in CH2Cl2 from 0% to 100% to afford tert-butyl 3-(1-(4-chlorophenoxy)ethyl)-azetidine-1-carboxylate (145 mg, 44%) as a yellow oil.
Quantity
212 mg
Type
reactant
Reaction Step One
Name
Quantity
527 mg
Type
reactant
Reaction Step Two
Quantity
104 μL
Type
reactant
Reaction Step Two
Name
DEAD
Quantity
250 μL
Type
reactant
Reaction Step Two
Name
Quantity
6.3 mL
Type
solvent
Reaction Step Two

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